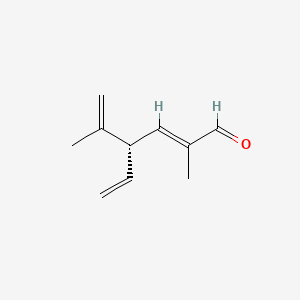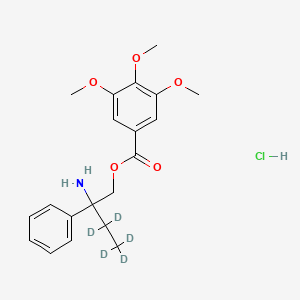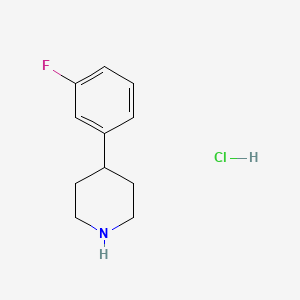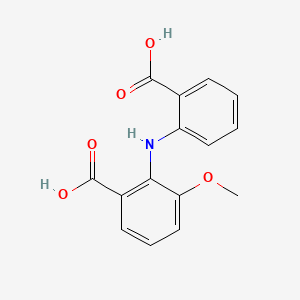
(2E,4S)-4-ethenyl-2,5-dimethylhexa-2,5-dienal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E,4S)-4-ethenyl-2,5-dimethylhexa-2,5-dienal is a compound of interest in various scientific fields due to its unique chemical properties and potential applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E,4S)-4-ethenyl-2,5-dimethylhexa-2,5-dienal involves several steps, typically starting with the preparation of the core structure through a series of chemical reactions. The exact synthetic route can vary, but it often includes steps such as alkylation, acylation, and cyclization. Reaction conditions such as temperature, pressure, and the use of catalysts are crucial to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized synthetic routes. This often involves the use of large-scale reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
(2E,4S)-4-ethenyl-2,5-dimethylhexa-2,5-dienal undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: this compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst under high pressure.
Substitution: Nucleophiles such as hydroxide ions or amines in a polar solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction typically produces an alcohol.
Applications De Recherche Scientifique
(2E,4S)-4-ethenyl-2,5-dimethylhexa-2,5-dienal has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential effects on cellular processes and as a tool for probing biological pathways.
Medicine: Investigated for its therapeutic potential in treating various diseases, including its role as an anti-inflammatory or anticancer agent.
Industry: Utilized in the production of specialty chemicals and materials due to its unique chemical properties.
Mécanisme D'action
The mechanism by which (2E,4S)-4-ethenyl-2,5-dimethylhexa-2,5-dienal exerts its effects involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context in which this compound is used.
Comparaison Avec Des Composés Similaires
(2E,4S)-4-ethenyl-2,5-dimethylhexa-2,5-dienal can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as pregabalin and gabapentin share structural similarities with this compound.
Uniqueness: this compound’s unique chemical structure allows it to interact with different molecular targets, offering distinct advantages in certain applications compared to similar compounds.
Propriétés
Numéro CAS |
19889-93-1 |
|---|---|
Formule moléculaire |
C10H14O |
Poids moléculaire |
150.221 |
Nom IUPAC |
(2E,4S)-4-ethenyl-2,5-dimethylhexa-2,5-dienal |
InChI |
InChI=1S/C10H14O/c1-5-10(8(2)3)6-9(4)7-11/h5-7,10H,1-2H2,3-4H3/b9-6+/t10-/m0/s1 |
Clé InChI |
ZAHSWUIALVFBCT-ZKXNXJMVSA-N |
SMILES |
CC(=C)C(C=C)C=C(C)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-azabicyclo[4.1.0]heptane,1-isopropyl-2,5-dimethyl-](/img/structure/B564563.png)








